4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene
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Overview
Description
4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a phenethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroanisole and 4-fluorophenethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-2-fluoroanisole is reacted with 4-fluorophenethyl bromide in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.
Scientific Research Applications
4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- 4-Bromo-2-fluoroanisole
- 4-Fluorophenethyl bromide
- 4-Bromo-2-fluorobenzene
Comparison: 4-Bromo-2-fluoro-1-(4-fluorophenethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, along with a phenethoxy group This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to its analogs
Properties
IUPAC Name |
4-bromo-2-fluoro-1-[2-(4-fluorophenyl)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-11-3-6-14(13(17)9-11)18-8-7-10-1-4-12(16)5-2-10/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRGYRZGZWLKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=C(C=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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